molecular formula C16H21NO10 B3262341 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile CAS No. 35439-42-0

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile

Cat. No. B3262341
CAS RN: 35439-42-0
M. Wt: 387.34 g/mol
InChI Key: INCBLRCTSZYSJE-JJXSEGSLSA-N
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Description

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile, also known as PAGN, is a chemical compound that has gained significant attention in scientific research. PAGN is a derivative of D-galactose, which is a monosaccharide sugar found in many natural products. PAGN has been found to have various biochemical and physiological effects, and its potential applications in scientific research make it a topic of interest.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is not fully understood. However, it is believed that 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. Additionally, 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been shown to have anti-viral activity against influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is also relatively non-toxic and has low immunogenicity, making it a useful tool for studying biological processes. However, 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has some limitations, including its high cost and limited availability. Additionally, 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile may not be suitable for use in certain experiments due to its specific properties and mechanisms of action.

Future Directions

There are several future directions for research on 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile. One area of interest is the development of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the use of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile as a tool for studying protein-carbohydrate interactions and glycoprotein biosynthesis. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is a chemical compound that has gained significant attention in scientific research. Its potential applications in various fields of research make it a topic of interest. 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been found to have various biochemical and physiological effects, and its mechanism of action is still being studied. Although 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has some limitations, its advantages make it a useful tool for studying biological processes. Further research on 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is needed to fully understand its potential applications and mechanisms of action.

Scientific Research Applications

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been used in various scientific research studies, including cell biology, biochemistry, and pharmacology. 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a probe for studying glycoprotein biosynthesis and protein-carbohydrate interactions.

properties

IUPAC Name

[(2R,3S,4R,5S)-2,3,4,5-tetraacetyloxy-5-cyanopentyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO10/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h13-16H,7H2,1-5H3/t13-,14+,15+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCBLRCTSZYSJE-JJXSEGSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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